molecular formula C17H17ClN4O2S2 B11393776 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11393776
M. Wt: 408.9 g/mol
InChI Key: WNXKUAWTPVUVKG-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving suitable precursors.

    Chlorination and Sulfanyl Group Introduction: Chlorination can be achieved using reagents like thionyl chloride, and the sulfanyl group can be introduced through thiolation reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 6-methoxybenzothiazole.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, 2,4-diaminopyrimidine.

Uniqueness

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or pyrimidine derivatives.

Properties

Molecular Formula

C17H17ClN4O2S2

Molecular Weight

408.9 g/mol

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O2S2/c1-4-24-10-5-6-12-13(7-10)26-17(20-12)22-15(23)14-11(18)8-19-16(21-14)25-9(2)3/h5-9H,4H2,1-3H3,(H,20,22,23)

InChI Key

WNXKUAWTPVUVKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C

Origin of Product

United States

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